Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

PROTAC linker purity chemical synthesis

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5) is a bifunctional heterocyclic building block featuring an azetidine core and a piperidine ring connected via an ether linkage, protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex bioactive molecules, where its rigid, non-planar scaffold provides distinct advantages in linker geometry and molecular recognition.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 2097966-89-5
Cat. No. B1459912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
CAS2097966-89-5
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2CCCNC2
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3
InChIKeyXYUPMDADEUSPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5): Essential Building Block for PROTAC Synthesis and Heterocyclic Scaffolds


Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5) is a bifunctional heterocyclic building block featuring an azetidine core and a piperidine ring connected via an ether linkage, protected by a tert-butyloxycarbonyl (Boc) group . This compound is primarily utilized as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex bioactive molecules, where its rigid, non-planar scaffold provides distinct advantages in linker geometry and molecular recognition .

Procurement Alert: Why Generic Azetidine-Piperidine Linkers Are Not Interchangeable for PROTAC Development


In PROTAC design, the precise three-dimensional orientation of the linker critically influences ternary complex formation, target degradation efficiency, and selectivity [1]. The substitution pattern on the piperidine ring—whether 3-yloxy or 4-yloxy—imposes distinct conformational constraints that can drastically alter the spatial presentation of E3 ligase ligands and target-binding warheads [2]. Simply substituting a 4-yloxy isomer or a carbon-linked analog for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate risks disrupting the optimal geometry required for productive ubiquitination, potentially leading to reduced DC50 values or complete loss of degradation activity. The following evidence quantifies the key physicochemical and functional distinctions that justify specific procurement.

Quantitative Differentiation of Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate vs. Structural Analogs


Purity Specification Comparison: 95% vs. 97% (NLT) – Impact on PROTAC Synthesis Yield

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is supplied with a minimum purity of 95% , whereas its 4-yloxy isomer (CAS 926906-42-5) is typically offered at a higher NLT 97% purity . This 2% difference in purity can translate to a measurable variation in synthetic yield when used as a building block in multi-step PROTAC assembly, as impurities may interfere with subsequent conjugation reactions or necessitate additional purification steps.

PROTAC linker purity chemical synthesis

Physical Form Divergence: Oil vs. Solid/Liquid Mixture – Implications for Automated Synthesis Platforms

The target compound is supplied as an oil , whereas its 4-yloxy regioisomer is described as a 'white to light yellow solid-liquid mixture' . This physical state difference has direct consequences for automated liquid handling systems and solid-phase synthesis workflows. Oils can be more challenging to accurately weigh and transfer in small quantities, while solids may require dissolution and can introduce variability in concentration if not fully dissolved. Conversely, oils may offer advantages in certain continuous flow applications due to their inherent fluidity.

physical form automated synthesis handling

Storage Temperature Requirement: 4°C vs. 2-8°C – Cold Chain Logistics and Long-Term Stability

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate requires storage at 4°C , while its 4-yloxy analog is recommended for storage at 2-8°C . The stricter 4°C requirement suggests a potentially higher sensitivity to thermal degradation, which must be factored into procurement planning, shipping conditions, and long-term stability studies. Laboratories without precise 4°C storage capabilities may face accelerated compound degradation, impacting the reliability of subsequent PROTAC synthesis.

storage stability logistics

Regiochemical Geometry: 3-yloxy vs. 4-yloxy Substitution Pattern and Its Impact on PROTAC Ternary Complex Formation

The 3-yloxy substitution on the piperidine ring positions the ether oxygen at a meta-like position relative to the nitrogen, creating a distinct angular trajectory for the attached ligand compared to the 4-yloxy isomer, which adopts a more linear, para-like orientation [1]. In PROTAC design, such subtle geometric variations can dramatically alter the efficiency of ternary complex formation and subsequent ubiquitination. While direct head-to-head degradation data for this specific compound is not publicly available, class-level evidence from spirocyclic piperidine-azetidine series demonstrates that even minor changes in linker geometry can shift binding affinity by over an order of magnitude (e.g., from Ki > 10 µM to < 100 nM) [2]. Therefore, the 3-yloxy configuration offers a distinct spatial vector that may be essential for achieving productive proximity between E3 ligase and target protein in certain PROTAC constructs.

PROTAC linker regiochemistry ternary complex geometry

Procurement-Driven Application Scenarios for Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate


PROTAC Synthesis Requiring Non-Linear Linker Geometry

This compound is the preferred choice when designing PROTACs where the optimal ternary complex demands a bent or angular linker trajectory. The 3-yloxy substitution pattern provides a distinct vector that may be essential for bridging the E3 ligase and target protein in cases where the 4-yloxy isomer fails to induce efficient degradation . Procurement should be prioritized for projects involving novel E3 ligase ligands or challenging protein targets where linker geometry is a critical variable .

Automated High-Throughput PROTAC Library Construction

Given its oil physical form, this compound may be more readily adapted for automated liquid handling systems that can accurately dispense small volumes of viscous liquids . However, users must ensure their automation platforms are calibrated for oil handling and that appropriate dissolution protocols are in place to avoid transfer inaccuracies .

Synthesis of Bioactive Heterocycles and Advanced Intermediates

Beyond PROTACs, tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate serves as a versatile scaffold for constructing spirocyclic and fused heterocyclic systems with potential biological activity . Its Boc-protected azetidine and piperidine moieties offer orthogonal deprotection strategies, enabling sequential functionalization in complex molecule synthesis .

Cold Chain Managed Procurement and Long-Term Storage

Due to its specific 4°C storage requirement , procurement and storage protocols must include validated cold chain shipping and laboratory refrigeration capable of maintaining precise 4°C conditions. Laboratories lacking such infrastructure should consider the alternative 4-yloxy isomer, which has a broader 2-8°C tolerance , unless the unique 3-yloxy geometry is essential for their research objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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